molecular formula C25H42O4 B14797109 methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B14797109
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-QJXBERJBSA-N
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Description

This compound belongs to the family of steroidal derivatives featuring a cyclopenta[a]phenanthrene core, a hallmark structure of bile acids and related triterpenoids. The molecule is characterized by:

  • Stereochemistry: The 10S,13R configuration ensures a rigid, chair-like conformation critical for receptor binding .
  • Functional groups: Two hydroxyl groups at positions 3 and 7 enhance hydrophilicity, while the methyl ester at the pentanoate side chain improves metabolic stability compared to free carboxylic acids .
  • Biological relevance: Such derivatives are often explored for anticancer, anti-inflammatory, or antiviral activities due to their structural mimicry of endogenous steroids .

These analogs are synthesized under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive hydroxyl groups .

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15?,16?,17?,18?,19?,20?,21?,23?,24-,25+/m0/s1

InChI Key

GRQROVWZGGDYSW-QJXBERJBSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Biological Activity Source
Target Compound C₂₅H₄₀O₅ 422.59* 3,7-dihydroxy, methyl ester Hypothesized: Enhanced solubility Inferred
MOL008838 (3,7,12-Trihydroxy analog) C₂₅H₄₀O₅ 422.59 3,7,12-trihydroxy, methyl ester Potential role in influenza therapy
Compound 7 (3-Hydroxy analog) C₂₅H₄₀O₄ 404.59 3-hydroxy, methyl ester Melting point: 105.3–106.5°C
Compound 6ab (Triazolyl-modified) C₃₅H₄₈N₄O₅ 620.79 3,7,12-trihydroxy, triazolyl appendage In vitro anticancer activity (IC₅₀: 8 µM)
Methyl Desoxycholate C₂₆H₄₂O₅ 434.61 3,12-dihydroxy, methyl ester Bile acid mimic, enhances drug delivery

*Molecular weight inferred from (C₂₅H₄₂O₅, MW 422.59).

Key Observations:

Hydroxylation Patterns: The 3,7-dihydroxy configuration in the target compound balances polarity and membrane permeability, contrasting with 3,7,12-trihydroxy derivatives (e.g., MOL008838), which may exhibit higher solubility but reduced blood-brain barrier penetration .

Side-Chain Modifications :

  • The methyl ester in the target compound and its analogs prevents rapid hydrolysis in vivo, extending half-life compared to free acids like desoxycholic acid .
  • Triazolyl appendages (e.g., Compound 6ab) introduce heterocyclic moieties that enhance anticancer activity by interacting with kinase domains .

Synthetic Challenges :

  • Hydroxyl groups require protection during synthesis (e.g., tert-butyldimethylsilyl in ) to avoid undesired oxidation or side reactions .
  • Melting points correlate with crystallinity: Compounds with fewer hydroxyl groups (e.g., Compound 7, 105–106°C) melt at lower temperatures than highly substituted derivatives .

Biological Implications :

  • Anticancer activity : Trihydroxy derivatives (e.g., ’s 6ab) show potent activity due to synergistic effects of hydroxylation and appended functional groups .
  • Metabolic stability : Methyl esters resist hepatic degradation better than ethyl or unprotected carboxylates, as seen in bile acid analogs .

Biological Activity

Methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with significant biological activity. This article explores its biological properties through various studies and research findings.

Chemical Structure and Properties

The compound features a steroid-like structure characterized by:

  • Molecular Formula : C29H50O3
  • Molecular Weight : Approximately 429.678 g/mol
  • Functional Groups : Contains multiple hydroxyl groups and a pentanoate moiety.

These structural elements contribute to its potential biological activities and applications in medicinal chemistry.

Biological Activities

Methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl...] exhibits several notable biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
  • Hormonal Regulation : Its structural similarity to steroid hormones suggests potential interactions with hormone receptors.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-HydroxytestosteroneHydroxylated steroidAnabolic effects
DexamethasoneSynthetic glucocorticoidAnti-inflammatory
EstradiolNatural estrogenHormonal regulation

This table illustrates how methyl 4-[(10S,R)-3-hydroxy...] may possess unique biological properties due to its specific stereochemistry and functional groups.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of methyl 4-[(10S,R)-3-hydroxy...]. Interaction studies indicate that it may bind to specific biological targets such as:

  • Hormone Receptors : Potentially influencing endocrine pathways.
  • Enzymatic Pathways : Modulating enzymes involved in inflammation and oxidative stress.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study demonstrated that related compounds exhibit significant antioxidant properties in vitro. The hydroxyl groups in methyl 4-[(10S,R)-3-hydroxy...] are likely responsible for this activity.
  • Anti-inflammatory Research :
    • Research indicated that similar compounds can inhibit pro-inflammatory cytokines in cell cultures. This suggests that methyl 4-[(10S,R)-3-hydroxy...] may have therapeutic applications in inflammatory diseases.
  • Hormonal Activity Assessment :
    • A comparative analysis with known steroids showed that methyl 4-[(10S,R)-3-hydroxy...] interacts with estrogen receptors. This interaction could lead to hormonal modulation in vivo.

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